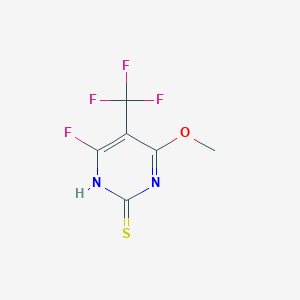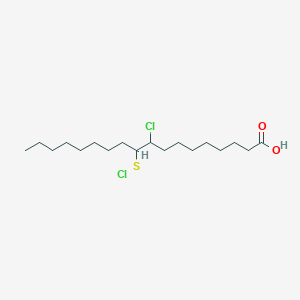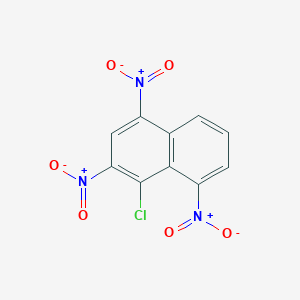![molecular formula C13H12F2O4P2 B14345145 Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- CAS No. 93629-56-2](/img/structure/B14345145.png)
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.
Vorbereitungsmethoden
The synthesis of phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- can be achieved through several methods. One common approach involves the reaction of dichlorophosphine or dichlorophosphine oxide with appropriate reagents. Another method includes the hydrolysis of phosphonodiamide or the oxidation of phosphinic acid . Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Analyse Chemischer Reaktionen
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can result in the formation of different phosphonate esters .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organophosphorus compounds. In biology and medicine, phosphonic acid derivatives are employed as stable bioisosteres for phosphate, making them useful in the development of antiviral nucleotide analogs and other therapeutic agents . Additionally, phosphonic acids are used in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes .
Wirkmechanismus
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- involves its ability to form stable complexes with metal ions and other molecular targets. This compound can act as a chelating agent, binding to metal ions and inhibiting their activity. In biological systems, phosphonic acid derivatives can mimic the behavior of phosphate groups, interacting with enzymes and other proteins involved in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phosphonic acids and phosphonates, such as glyphosate (the active molecule in the herbicide Roundup) and ethephon (a widely used plant growth regulator) . These compounds share the common feature of a phosphorus atom bonded to oxygen atoms and carbon, but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
93629-56-2 |
|---|---|
Molekularformel |
C13H12F2O4P2 |
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
[diphenylphosphoryl(difluoro)methyl]phosphonic acid |
InChI |
InChI=1S/C13H12F2O4P2/c14-13(15,21(17,18)19)20(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19) |
InChI-Schlüssel |
QBRSRIBABDKIMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)(F)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
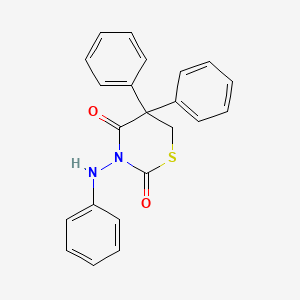
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
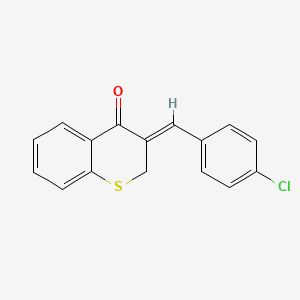

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
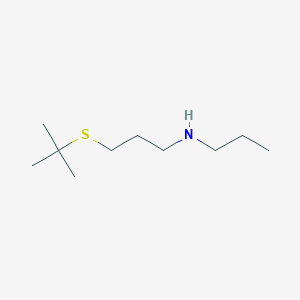
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
